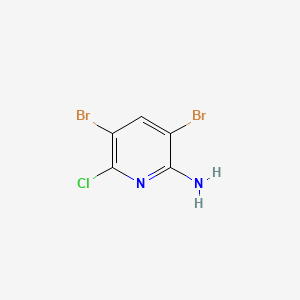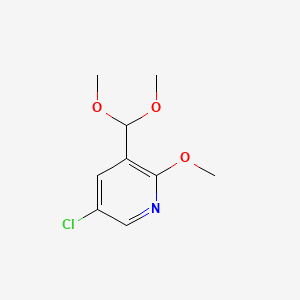
1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene (BDTFMB) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzene, and is synthesized by a process of bromination and dimethoxymethylation. BDTFMB has a wide range of applications, including its use as a reagent in organic synthesis, as a chromophore in organic light-emitting diodes, and as a fluorescent agent in biological imaging. In addition, it has been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis and Chemical Reactivity
- This compound has been explored as a precursor in the synthesis of complex molecules. For example, it has been used in the study of relay propagation of crowding effects in chemical reactions, demonstrating the steric effects imparted by the trifluoromethyl group, which can influence reaction selectivity and outcomes (Schlosser et al., 2006).
Fluorescence Properties
- The synthesis and study of the fluorescence properties of related brominated and dimethoxymethyl-substituted benzene compounds have shown potential applications in materials science, particularly in the development of new photoluminescent materials (Liang Zuo-qi, 2015).
Material Synthesis and Characterization
- Research on similar compounds has led to advancements in materials science, including the synthesis and characterization of graphene nanoribbon precursors. Such studies contribute to the development of novel materials with controlled edge morphology and narrow widths, showcasing the role of brominated benzene derivatives in bottom-up materials synthesis (Patil et al., 2012).
Coordination Polymers and Sorption Properties
- Brominated benzene derivatives have been used to synthesize zinc(II) coordination polymers with mixed ligands, exhibiting selective sorption properties and potential for fluorescence sensing applications. This illustrates the compound's utility in the creation of functional materials with specific chemical sensing and gas sorption capabilities (Hua et al., 2015).
Organic Synthesis
- In organic synthesis, the versatility of brominated and trifluoromethyl-substituted benzene derivatives has been highlighted through their use in synthesizing biologically active compounds and conducting studies on reaction mechanisms and selectivity. These applications demonstrate the compound's relevance in synthesizing complex organic molecules with potential pharmaceutical applications (Goossen & Melzer, 2007).
properties
IUPAC Name |
1-bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-9(16-2)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXCLYNQGFPBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)Br)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716513 |
Source


|
| Record name | 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene | |
CAS RN |
1314987-38-6 |
Source


|
| Record name | Benzene, 1-bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(dimethoxymethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)


![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)




![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)




![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)